4-(4-Nitrophenyl)benzonitrile
Overview
Description
4-(4-Nitrophenyl)benzonitrile is a chemical compound with the linear formula O2NC6H4CN . It has a molecular weight of 148.12 .
Molecular Structure Analysis
The molecular structure of this compound can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 144-147 °C (lit.) .Scientific Research Applications
Corrosion Inhibition
4-(4-Nitrophenyl)benzonitrile derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent corrosion inhibition properties, with specific derivatives showing superior performance. Their effectiveness is attributed to their adsorption on the metal surface, which obeys Langmuir's adsorption isotherm. The use of Density Functional Theory (DFT) and molecular dynamics (MD) simulations has provided insights into the molecular structure's impact on corrosion inhibition efficiency and the adsorption behavior of these derivatives on mild steel surfaces (Chaouiki et al., 2018).
Surface Modification
The spontaneous grafting of 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction has been documented. This process involves dipping clean surfaces in a solution of 4-nitrobenzene diazonium tetrafluoroborate salt, resulting in the formation of a multilayer coating. The influence of immersion time and diazonium salt concentration on grafting efficiency has been explored, offering potential applications in surface chemistry and materials engineering (Adenier et al., 2005).
Membrane Modification
Polyethersulfone membranes have been covalently modified through the chemical reduction of aryl diazonium salts, demonstrating the versatility of this method. The modifications aim to introduce various functional groups to the membrane surface, significantly altering its transport properties. This approach has implications for enhancing membrane filtration processes, including the increased rejection of specific antibiotics due to electrostatic repulsions between the modified membrane surface and the target molecules (Picot et al., 2012).
Electrolyte Additives for High Voltage Batteries
Derivatives of this compound, such as 4-(Trifluoromethyl)-benzonitrile, have been investigated as novel electrolyte additives for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. The addition of these compounds to the electrolyte has shown to significantly improve the cyclic stability and capacity retention of the batteries, pointing towards their potential to enhance the performance of energy storage devices (Huang et al., 2014).
Safety and Hazards
Future Directions
The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a promising area of research . This reaction serves as a benchmark to assess the activity of nanostructured materials, and many researchers are exploring their synthesized efficient catalytic nanostructured materials by performing this reaction .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 4-(4-Nitrophenyl)benzonitrile can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other substances that can react with the compound, and the specific characteristics of the biological system in which the compound is present.
Biochemical Analysis
Biochemical Properties
4-(4-Nitrophenyl)benzonitrile plays a significant role in biochemical reactions, particularly those involving nitrilases. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This compound interacts with nitrilases, leading to the formation of 4-nitrobenzoic acid and ammonia This interaction is crucial for understanding the metabolic pathways involving nitriles and their derivatives
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It can also modulate cellular metabolism by altering the activity of enzymes involved in energy production and detoxification. These effects highlight the potential of this compound as a tool for studying cellular responses to chemical stressors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to nitrilases, leading to enzyme activation or inhibition . This binding interaction can result in changes in the enzyme’s conformation and activity, ultimately affecting the metabolic pathways in which the enzyme is involved. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, this compound may undergo degradation, leading to the formation of byproducts that could affect its biological activity . Studies have shown that this compound remains relatively stable under controlled conditions, but its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the need for careful monitoring of its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Threshold effects have been observed, where a certain dosage level triggers a marked response in the organism. Toxic or adverse effects at high doses include oxidative stress, apoptosis, and disruption of metabolic pathways. These findings underscore the importance of determining the appropriate dosage for experimental studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by nitrilases. The hydrolysis of this compound by nitrilases results in the formation of 4-nitrobenzoic acid and ammonia . This reaction is a key step in the detoxification of nitrile compounds and their conversion to less harmful substances. Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and the levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can affect its biological activity and the overall cellular response to the compound.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall impact on cellular processes
Properties
IUPAC Name |
4-(4-nitrophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXJDVNOZETQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409416 | |
Record name | 4-(4-nitrophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31835-63-9 | |
Record name | 4-(4-nitrophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-4'-nitrodiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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